molecular formula C7H6ClNO3 B183051 1-Chloro-3-methoxy-2-nitrobenzene CAS No. 5472-99-1

1-Chloro-3-methoxy-2-nitrobenzene

Cat. No. B183051
CAS RN: 5472-99-1
M. Wt: 187.58 g/mol
InChI Key: JFDFFRYBIFYDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methoxy-2-nitrobenzene is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. It is an aromatic compound that contains a chloro, a methoxy, and a nitro group attached to a benzene ring. The presence of these substituents suggests that it would exhibit interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of chloro-nitrobenzene derivatives can be complex due to the presence of multiple reactive groups. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with a high yield of 91.8% under optimized conditions . This suggests that similar conditions could potentially be used for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, with the methoxy group likely directing the nitration to the meta position.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-3-methoxy-2-nitrobenzene has been determined using X-ray analysis. For example, the structure of 3-chloro-ONN-4′-methylazoxybenzene was determined in this manner . This technique could be used to determine the precise molecular geometry of 1-Chloro-3-methoxy-2-nitrobenzene, which would be crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of chloro-nitrobenzene derivatives is quite varied. For example, 3-chloro-NNO-4′-methylazoxybenzene was treated with CrO3 in acetic acid to yield a product in good yield . In another study, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in DMF was explored, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . These studies indicate that 1-Chloro-3-methoxy-2-nitrobenzene could also undergo interesting transformations under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their substituents. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked together via hydrogen bonds into a two-dimensional sheet . This suggests that 1-Chloro-3-methoxy-2-nitrobenzene could also form specific intermolecular interactions due to its functional groups, which would affect its melting point, solubility, and other physical properties.

Scientific Research Applications

Thermophysical Property Analysis

  • Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound .
  • Methods and Procedures: The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density are studied under various conditions .
  • Results and Outcomes: The data points obtained from these studies are used to understand the behavior of the compound under different conditions, which can be crucial in various industrial and scientific applications .

Synthesis of Heterocycles and Industrial Chemicals

  • Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene is an important building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
  • Methods and Procedures: The compound is used as an intermediate in various synthesis processes. For example, the isomeric 2-chloro-6-nitrotoluene is a common intermediate in the synthesis of industrial chloronitrotoluenes .
  • Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .

Synthesis of 1-Hydroxybenzotriazole Derivatives

  • Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
  • Results and Outcomes: The synthesis of 1-hydroxybenzotriazole derivatives can be crucial in various chemical reactions, serving as a useful tool in organic chemistry .

Nomenclature Studies

  • Application Summary: This compound is used in the study of IUPAC nomenclature for substituted benzene derivatives .
  • Methods and Procedures: The numbering of the compound is studied according to the lowest locant rule .
  • Results and Outcomes: The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .

Preparation of Nitro Compounds

  • Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene can be used in the preparation of nitro compounds .
  • Methods and Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
  • Results and Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Synthesis of Diverse Compounds

  • Application Summary: This compound is particularly useful because both of its reactive sites can be utilized to create further compounds that are mutually ortho .
  • Methods and Procedures: Its derivative 2-chloroaniline is a precursor to 3,3’-dichlorobenzidine, which is a precursor to many dyes and pesticides .
  • Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .

Nomenclature Studies

  • Application Summary: This compound is used in the study of IUPAC nomenclature for substituted benzene derivatives .
  • Methods and Procedures: The numbering of the compound is studied according to the lowest locant rule .
  • Results and Outcomes: The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .

Preparation of Nitro Compounds

  • Application Summary: 1-Chloro-3-methoxy-2-nitrobenzene can be used in the preparation of nitro compounds .
  • Methods and Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
  • Results and Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Synthesis of Diverse Compounds

  • Application Summary: This compound is particularly useful because both of its reactive sites can be utilized to create further compounds that are mutually ortho .
  • Methods and Procedures: Its derivative 2-chloroaniline is a precursor to 3,3’-dichlorobenzidine, which is a precursor to many dyes and pesticides .
  • Results and Outcomes: The use of this compound in synthesis leads to the production of a wide range of chemicals, contributing to various industries .

Safety And Hazards

When handling “1-Chloro-3-methoxy-2-nitrobenzene”, it is advised to wear personal protective equipment/face protection. Contact with skin, eyes, or clothing should be avoided. Dust formation, breathing dust/fume/gas/mist/vapors/spray, ingestion, and inhalation should be avoided .

properties

IUPAC Name

1-chloro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDFFRYBIFYDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283073
Record name 1-chloro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methoxy-2-nitrobenzene

CAS RN

5472-99-1
Record name 5472-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (180 mg, 2.60 mmol) in water (0.5 mL) was added dropwise to a solution of 3-methoxy-2-nitro-phenylamine (400 mg, 2.38 mmol, Example 86(A)) in HCl (37%, 3.9 mL) at 0° C. over one hour period. Then the reaction mixture was added to a cold (0° C.) solution of CuCl2 (640 mg, 4.76 mmol) in HCl (6 N, 3.5 mL). The resulting green solution was stirred at room temperature for 2 days. Then, the reaction mixture was poured onto ice and neutralized carefully with a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic phase was washed with brine, dried over MgSO4, filtered and evaporated to yield 293 mg (1.56 mmol, 66%) of 1-chloro-3-methoxy-2-nitrobenzene as a brown oil.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2
Quantity
640 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-methoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-methoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-methoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-methoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-methoxy-2-nitrobenzene

Citations

For This Compound
1
Citations
W Meuldermans, J Hendrickx, F Knaeps, W Lauwers… - Xenobiotica, 1984 - Taylor & Francis
1. Plasma levels, biotransformation and excretion of oxatomide were studied after single oral doses of 14 C-oxatomide in male rats, dogs and humans. 2. Oxatomide was very well …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.